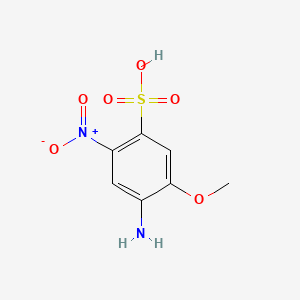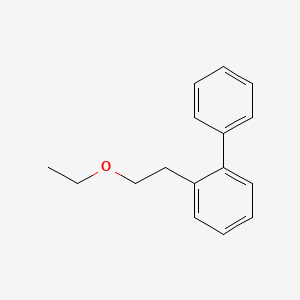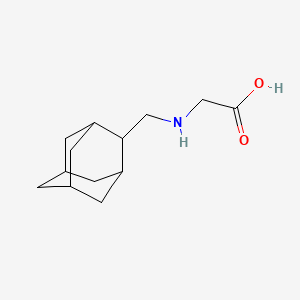
2-(2-Adamantylmethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Adamantylmethylamino)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Adamantylmethylamino)acetic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants can generate minor amounts of dehydroadamantanes . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Adamantylmethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various adamantane derivatives, such as adamantanones, adamantanols, and substituted adamantanes .
Scientific Research Applications
2-(2-Adamantylmethylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(2-Adamantylmethylamino)acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit viral replication by interfering with viral proteins . The pathways involved often include inhibition of enzymatic activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral activity against Influenza A.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
Adamantane-1-carboxylic acid: A precursor for many adamantane derivatives.
Uniqueness
2-(2-Adamantylmethylamino)acetic acid is unique due to its specific amino acid structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(2-adamantylmethylamino)acetic acid |
InChI |
InChI=1S/C13H21NO2/c15-13(16)7-14-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,14H,1-7H2,(H,15,16) |
InChI Key |
BAMJORUAMQNVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


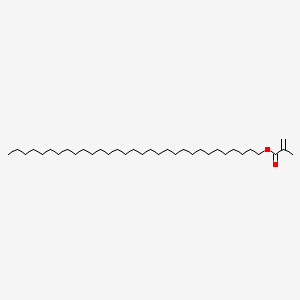

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
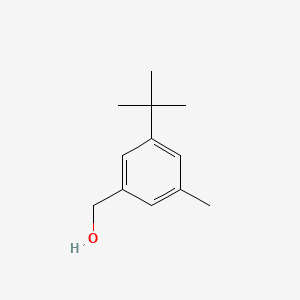
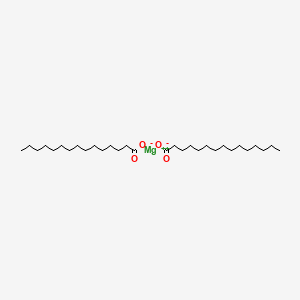
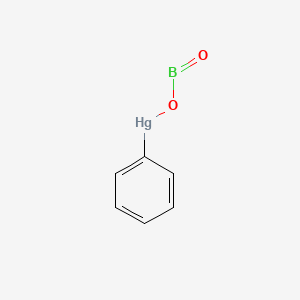


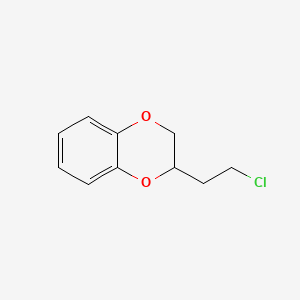
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)


